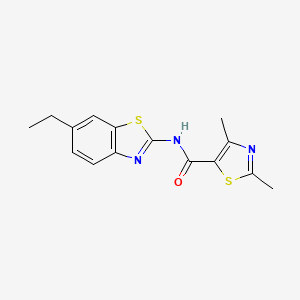
N-(3-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique chemical structure, which includes a chlorinated methylphenyl group and a phenyl-substituted dihydropyridazinone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones to form the pyridazinone core.
Substitution Reactions:
Amidation: The final step involves the amidation of the pyridazinone derivative with 3-chloro-2-methylphenylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, solvent systems, and reaction conditions that are scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Alcohol derivatives with reduced functional groups.
Substitution Products: Compounds with substituted functional groups replacing halogen atoms.
Wissenschaftliche Forschungsanwendungen
N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE
- N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)BUTANAMIDE
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-2-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both chlorinated and phenyl-substituted groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C20H18ClN3O2 |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-16(21)9-6-10-17(13)22-20(26)14(2)24-19(25)12-11-18(23-24)15-7-4-3-5-8-15/h3-12,14H,1-2H3,(H,22,26) |
InChI-Schlüssel |
QMOSILMLEYKYGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11370896.png)
![5-bromo-1-methyl-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11370899.png)
![1-(4-Ethoxyphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B11370902.png)

![N-[4-(dimethylamino)benzyl]-3,4,5-trimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11370911.png)
![3-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11370921.png)
![Ethyl 2-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11370922.png)
![5-ethyl-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11370925.png)
![Ethyl 2-({[1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11370926.png)
![2-(2,6-dimethylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11370933.png)
![2-chloro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11370943.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B11370946.png)
![2-methyl-N-(4-(piperidin-1-yl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11370947.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B11370955.png)
